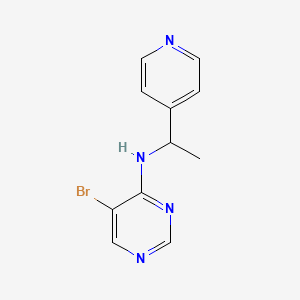![molecular formula C12H15NO2S B7579423 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone](/img/structure/B7579423.png)
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone, also known as PHSE, is a synthetic compound that has gained significant attention in the field of scientific research. PHSE is a chiral molecule that contains a pyrrolidine ring, a phenyl group, and a sulfanyl group. It has been studied for its potential therapeutic applications, particularly in the treatment of neurological disorders.
Mécanisme D'action
The mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone is not fully understood. However, it has been suggested that 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone may act by modulating the activity of enzymes involved in oxidative stress and inflammation. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition may lead to an increase in the levels of acetylcholine in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has been shown to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation, which are thought to be involved in the development of several neurological disorders. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified. It has also been shown to exhibit potent neuroprotective effects in animal models. However, there are also limitations to its use in lab experiments. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone is a chiral molecule, which means that it exists in two enantiomeric forms. The biological activity of these enantiomers may differ, which can complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone. One direction is to further investigate its potential therapeutic applications in the treatment of neurological disorders. Another direction is to study the mechanism of action of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone in more detail, in order to better understand its neuroprotective effects. Additionally, further studies are needed to investigate the potential side effects of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone and to determine its safety for use in humans.
Méthodes De Synthèse
The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone involves several steps, including the reaction of (R)-3-hydroxypyrrolidine with phenylsulfonyl chloride, followed by reduction with sodium borohydride. The resulting product is then purified using column chromatography to obtain pure 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone. The synthesis of 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone is a complex process that requires expertise in organic chemistry.
Applications De Recherche Scientifique
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has been studied extensively for its potential therapeutic applications. It has been found to exhibit neuroprotective properties and has been studied for its potential in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and epilepsy. 1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone has also been studied for its potential in the treatment of cancer and inflammation.
Propriétés
IUPAC Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2S/c14-10-6-7-13(8-10)12(15)9-16-11-4-2-1-3-5-11/h1-5,10,14H,6-9H2/t10-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDOPARNPZKFCLY-SNVBAGLBSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1O)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(C[C@@H]1O)C(=O)CSC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(3R)-3-hydroxypyrrolidin-1-yl]-2-phenylsulfanylethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[4-[(6-Methylpyridin-2-yl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579344.png)
![2-[4-(5-Bromopyrimidin-4-yl)piperazin-1-yl]ethanol](/img/structure/B7579360.png)
![2-[4-[Ethyl-(4-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579363.png)

![5-[(5-Bromopyrimidin-4-yl)amino]-1-methylpiperidin-2-one](/img/structure/B7579371.png)
![2-[4-[(3,4-Dichlorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579384.png)
![3-[(5-Bromopyrimidin-4-yl)amino]-1-methylpyrrolidine-2,5-dione](/img/structure/B7579399.png)
![2-[4-[(5-Bromo-2-methylphenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579408.png)
![2-[4-[[2-(Methoxymethyl)phenyl]carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579416.png)
![(3-ethylthiophen-2-yl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579420.png)
![2-(4-chlorophenyl)-1-[(3R)-3-hydroxypyrrolidin-1-yl]ethanone](/img/structure/B7579426.png)
![(2,4-dimethylphenyl)-[(3R)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7579429.png)
![2-(2,3-dihydro-1H-inden-5-yloxy)-1-[(2R)-2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7579438.png)
![2-[4-[(4-Bromo-3-fluorophenyl)carbamoyl]triazol-1-yl]acetic acid](/img/structure/B7579444.png)